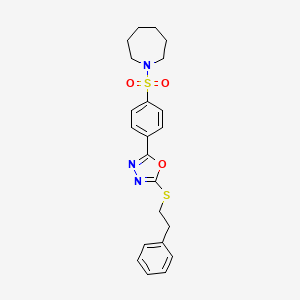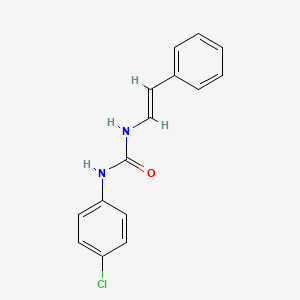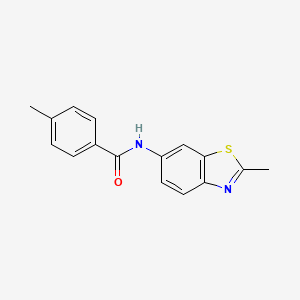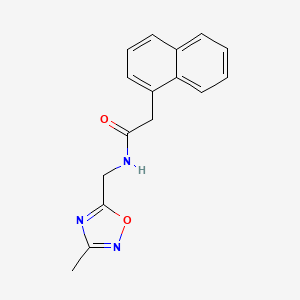![molecular formula C21H20FN7O3 B2747233 3-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione CAS No. 2034371-93-0](/img/structure/B2747233.png)
3-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . These compounds are known to exhibit a wide range of biological activities and are commonly used in medicinal chemistry . They have been found to be effective as CDK2 inhibitors, which makes them appealing for cancer treatment .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, triazolo[1,5-a]pyrimidines were obtained as a result of the interaction of amitrole or guanazole with the corresponding dicarbonyl compounds . The reaction proceeded mildly and regioselectively and included boiling the reagents in dimethylformamide for an hour .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For instance, the structure of [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the compound [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- has a molecular weight of 150.1380 .Wissenschaftliche Forschungsanwendungen
Novel Tandem Cyclization Processes
A study by Gulevskaya et al. (2010) explored the tandem cyclization of condensed 2,3-dialkynylpyrazines, resulting in [1,2,3]triazolo[1′,5′;1,2]pyrido[3,4-b]pyrazines. This process involves a 1,3-dipolar cycloaddition followed by an intramolecular nucleophilic addition, showcasing a method for synthesizing complex heterocyclic compounds which could be related to the synthesis pathways of compounds like the one (Gulevskaya et al., 2010).
Synthesis and Activity of Bicyclic Derivatives
Watanabe et al. (1992) synthesized a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, demonstrating their potential as 5-HT2 antagonists. This research provides insight into how modifications of bicyclic derivatives can impact biological activity, relevant to the development of novel compounds with specific target interactions (Watanabe et al., 1992).
Versatile Binding Behavior of Heterocyclic Compounds
The study by Maldonado et al. (2009) on the versatile binding behavior of dimethyl-triazolo-pyrimidin-dionato with divalent cations highlights the complex interactions and potential for developing coordination compounds. This research underscores the structural flexibility and potential applications of heterocyclic compounds in material science and catalysis (Maldonado et al., 2009).
Catalyst-Free Synthesis Techniques
A protocol for the catalyst-free synthesis of pyrimido[1,2,4]triazolo[1,5-a]pyrimidine derivatives by Karami et al. (2015) emphasizes advancements in green chemistry. Such environmentally friendly synthesis methods are crucial for sustainable development in chemical research, possibly applicable to synthesizing compounds similar to the one mentioned (Karami et al., 2015).
Antimicrobial Evaluation of Fluoroquinolones
Research by Prasad et al. (2017) on synthesizing new fluoroquinolones analogs under conventional and microwave irradiation conditions, with a focus on their antimicrobial activity, highlights the importance of novel synthesis methods and the potential for developing compounds with specific biological activities (Prasad et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
The future directions in the research of similar compounds involve the synthesis of novel derivatives and the investigation of their biological activities . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .
Eigenschaften
IUPAC Name |
3-[1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN7O3/c1-11-9-12(2)29-20(23-11)25-17(26-29)19(31)27-7-5-14(6-8-27)28-18(30)15-10-13(22)3-4-16(15)24-21(28)32/h3-4,9-10,14H,5-8H2,1-2H3,(H,24,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEIGAKEQGNVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(CC3)N4C(=O)C5=C(C=CC(=C5)F)NC4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Methylphenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2747151.png)



![2-(4-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2747158.png)
![2-fluoro-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2747159.png)
![N-(2-fluorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2747160.png)

![N-(1-cyanocyclobutyl)-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2747163.png)
![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-4-methylthiophene-2-carboxamide](/img/structure/B2747164.png)
![[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2747165.png)


![N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide](/img/structure/B2747173.png)